![molecular formula C18H12N4O5S B2664039 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 865285-99-0](/img/structure/B2664039.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring containing three nitrogen atoms and two oxygen atoms. The methoxyphenyl, nitro, and benzothiophene groups would be attached to this central ring .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the oxadiazole ring and the various substituents. The nitro group is a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring and the various substituents could affect properties such as solubility, melting point, and stability .Scientific Research Applications
Antiglycation Potential
The compound has been synthesized and evaluated for its antiglycation potential . In the search for potent antidiabetic drugs, it was found that some derivatives of this compound showed potent activity, better than the standard drug rutin . These compounds can further be studied to develop lead antidiabetic compounds .
Stability under Various Conditions
The stability of the compound under acidic, alkaline, and aqueous conditions is an additional advantage . This stability enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Metabolism and Toxicological Detection
The compound has been studied for its metabolism and toxicological detection . Understanding the metabolism of the compound can help in assessing its safety and efficacy.
Biological Applications of Heterocyclic Compounds
Heterocyclic compounds, like the one , have a wide range of biological applications . They can be used in the development of new and safe synthetic antiglycation agents .
Use in Medicinal Chemistry Research
The compound is used in medicinal chemistry research . It is part of a collection of unique chemicals provided to early discovery researchers .
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the utility of the original compound .
Mechanism of Action
properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5S/c1-26-13-5-3-2-4-12(13)17-20-21-18(27-17)19-16(23)15-9-10-8-11(22(24)25)6-7-14(10)28-15/h2-9H,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMJCVATNSHYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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